Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate

Overview

Description

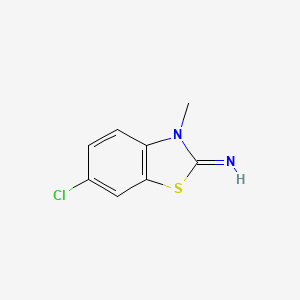

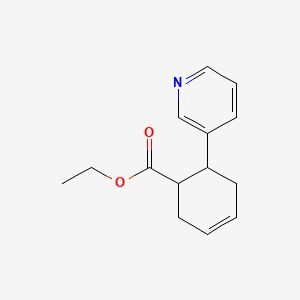

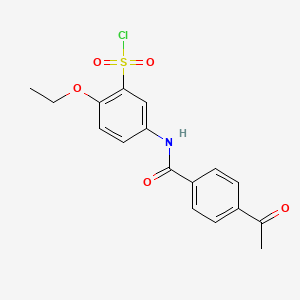

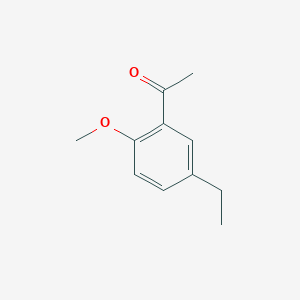

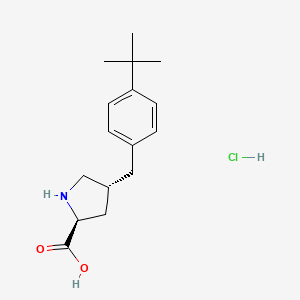

Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 . It is also known as 3-Cyclohexene-1-carboxylic acid, 6-(3-pyridinyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexene ring attached to a pyridyl group at the 6-position and an ethyl ester at the 1-position . The InChI key for this compound is BYNLHLLOIZDKIC-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Material Science

- Chemical Synthesis: Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate has been utilized in chemical syntheses, such as the phosphine-catalyzed [4 + 2] annulation, which forms highly functionalized tetrahydropyridines with complete regioselectivity. This demonstrates the compound's utility in creating complex molecular architectures (Zhu, Lan, & Kwon, 2003).

- Material Development: Its derivatives have been studied for their non-covalent interactions, providing insights into the structural properties of novel materials. These studies offer a deeper understanding of molecular interactions and can aid in the design of new materials with specific properties (Ahmed et al., 2021).

Crystallography and Molecular Structure

- Structural Analysis: Research into the crystal and molecular structure of various derivatives of this compound has provided valuable insights into their geometries and intermolecular interactions. Such studies are crucial for understanding the properties of these compounds and how they can be manipulated for different applications (Kaur et al., 2012).

Pharmaceutical and Biological Applications

- Anticancer Research: Some derivatives have been explored for their potential as anticancer agents, highlighting the versatility of this compound in the development of pharmaceuticals. This research includes synthesis, cytotoxicity evaluation, and molecular docking studies to understand their mechanism of action and potential effectiveness against various cancer cell lines (Alam et al., 2016).

Catalysis and Reaction Mechanisms

- Catalysis Studies: The compound has been part of studies focusing on catalytic processes, such as ethylene polymerization. These research efforts aim to develop more efficient catalysts for industrial processes, leveraging the structural attributes of this compound and its derivatives to achieve high catalytic activity and selectivity (Esteruelas et al., 2003).

Mechanism of Action

Target of Action

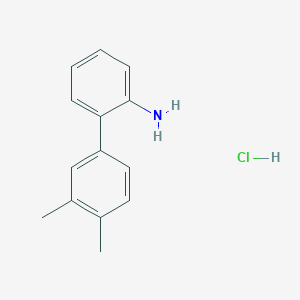

A similar compound, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), is known to selectively inhibit toll-like receptor 4 . Toll-Like Receptor 4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

Tak-242, a similar compound, is known to suppress intracellular signaling, thereby inhibiting toll-like receptor 4-mediated cytokine production . This suggests that Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Based on the mode of action of the similar compound tak-242, it can be inferred that the compound might affect pathways related to immune response, particularly those involving toll-like receptor 4 .

Result of Action

Based on the known effects of the similar compound tak-242, it can be inferred that the compound might lead to a decrease in cytokine production, thereby modulating immune response .

Properties

IUPAC Name |

ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAHZGDGVWUBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383979 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259545-11-4 | |

| Record name | ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

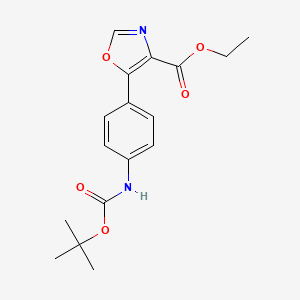

![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)